molecular formula C15H21NO B2512259 N-cyclohexyl-3,4-dimethylbenzamide CAS No. 333348-32-6

N-cyclohexyl-3,4-dimethylbenzamide

Cat. No.: B2512259
CAS No.: 333348-32-6
M. Wt: 231.339
InChI Key: CRVWBTCVHJBKKG-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-dimethylbenzamide is an organic compound with the molecular formula C15H21NO and a molecular weight of 231.34 g/mol . It is a benzamide derivative, characterized by the presence of a cyclohexyl group attached to the nitrogen atom and two methyl groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-3,4-dimethylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3,4-dimethylbenzamide is unique due to the presence of both the cyclohexyl group and two methyl groups on the benzene ring. This structural combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-cyclohexyl-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-8-9-13(10-12(11)2)15(17)16-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVWBTCVHJBKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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